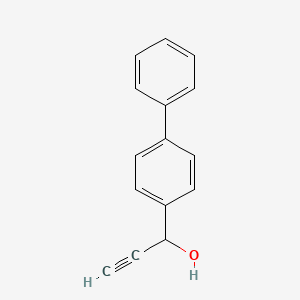

1-(4-Biphenylyl)-2-propyn-1-ol

Description

1-(4-Biphenylyl)-2-propyn-1-ol is a propargyl alcohol derivative featuring a biphenylyl substituent at the 1-position of the propargyl alcohol backbone. Its molecular formula is C₁₅H₁₂O, with a calculated molecular weight of 208.26 g/mol.

Properties

Molecular Formula |

C15H12O |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-(4-phenylphenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C15H12O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-16H |

InChI Key |

SMNBUSQNMDEOBE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=C(C=C1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Biphenylyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobiphenyl with propargyl alcohol in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of 1-(4-Biphenylyl)-2-propyn-1-ol often involves large-scale coupling reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Biphenylyl)-2-propyn-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to form a saturated or partially saturated compound.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products:

Oxidation: Formation of 1-(4-biphenylyl)-2-propyn-1-one.

Reduction: Formation of 1-(4-biphenylyl)-2-propen-1-ol or 1-(4-biphenylyl)-2-propyl-1-ol.

Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

1-(4-Biphenylyl)-2-propyn-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism by which 1-(4-Biphenylyl)-2-propyn-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the propynyl alcohol moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Physical and Chemical Properties

- Thermal Stability : Propargyl alcohols with aryl groups generally exhibit moderate thermal stability, but decomposition pathways may vary with substituents. For example, electron-withdrawing groups like trifluoromethyl could reduce thermal stability compared to electron-donating biphenylyl groups .

Biological Activity

1-(4-Biphenylyl)-2-propyn-1-ol, a compound with the molecular formula C16H14O, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The structural characteristics of 1-(4-Biphenylyl)-2-propyn-1-ol contribute to its biological activity. The compound features a biphenyl moiety attached to a propynol group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H14O |

| Molecular Weight | 238.28 g/mol |

| IUPAC Name | 1-(4-biphenylyl)-2-propyn-1-ol |

| Canonical SMILES | C#CC(C1=CC=CC=C1)C2=CC=CC=C2 |

The biological activity of 1-(4-Biphenylyl)-2-propyn-1-ol is primarily attributed to its ability to interact with various biomolecular targets. Preliminary studies suggest that it may exhibit:

- Antioxidant properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.

- Anticancer effects : Research indicates that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory activity : It may modulate inflammatory pathways, reducing cytokine production and inflammation markers.

Case Studies and Research Findings

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(4-Biphenylyl)-2-propyn-1-ol exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective properties in models of neurodegeneration. The compound was able to reduce neuronal cell death induced by oxidative stress, suggesting a role in protecting against diseases like Alzheimer's .

- Anti-inflammatory Properties : In vitro studies have shown that 1-(4-Biphenylyl)-2-propyn-1-ol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Applications in Pharmaceuticals

Due to its diverse biological activities, 1-(4-Biphenylyl)-2-propyn-1-ol holds promise as a lead compound in drug development. Its potential applications include:

- Cancer therapeutics : As a candidate for further development in anticancer drugs.

- Neuroprotective agents : For the treatment of neurodegenerative diseases.

- Anti-inflammatory drugs : Targeting chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.